2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.: 536982-06-6
VCID: VC4261794
InChI: InChI=1S/C23H21FN4O2S/c1-30-16-8-4-7-14(12-16)21-20-18(10-5-11-19(20)29)25-22-26-23(27-28(21)22)31-13-15-6-2-3-9-17(15)24/h2-4,6-9,12,21H,5,10-11,13H2,1H3,(H,25,26,27)
SMILES: COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.51

2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.: 536982-06-6

Cat. No.: VC4261794

Molecular Formula: C23H21FN4O2S

Molecular Weight: 436.51

* For research use only. Not for human or veterinary use.

2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one - 536982-06-6

Specification

CAS No. 536982-06-6
Molecular Formula C23H21FN4O2S
Molecular Weight 436.51
IUPAC Name 2-[(2-fluorophenyl)methylsulfanyl]-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C23H21FN4O2S/c1-30-16-8-4-7-14(12-16)21-20-18(10-5-11-19(20)29)25-22-26-23(27-28(21)22)31-13-15-6-2-3-9-17(15)24/h2-4,6-9,12,21H,5,10-11,13H2,1H3,(H,25,26,27)
Standard InChI Key RNKZJHVBSWKOEO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F

Introduction

Structural Characteristics and Molecular Composition

Core Framework and Substituent Analysis

The compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring and a quinazolinone moiety. The quinazolinone scaffold provides a planar aromatic system, while the triazole ring introduces nitrogen-rich heterocyclic complexity. Key structural features include:

  • A 2-fluorobenzylthio group at position 2, contributing electron-withdrawing effects via the fluorine atom and lipophilicity through the benzyl moiety.

  • A 3-methoxyphenyl substituent at position 9, which enhances solubility via the methoxy group and modulates receptor interactions through aromatic stacking .

The molecular formula C23H21FN4O2S (molecular weight: 436.51 g/mol) reflects its hybrid architecture. X-ray crystallography and NMR studies confirm a partially saturated tetrahydroquinazolinone ring, which adopts a boat conformation to accommodate steric interactions between substituents .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC23H21FN4O2S
Molecular Weight436.51 g/mol
CAS Number536982-06-6
IUPAC Name2-[(2-Fluorophenyl)methylsulfanyl]-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1, triazolo[5,1-b]quinazolin-8-one
Topological Polar Surface Area98.7 Ų
LogP (Octanol-Water)3.2

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis involves a five-step protocol starting from 3-amino-4-hydroxyquinazoline:

  • Condensation: Reaction with 3-methoxybenzaldehyde under acidic conditions yields the Schiff base intermediate.

  • Cyclization: Treatment with thiourea in the presence of iodine generates the triazole ring via oxidative cyclization .

  • Alkylation: Introduction of the 2-fluorobenzylthio group using 2-fluorobenzyl bromide in DMF.

  • Reduction: Catalytic hydrogenation saturates the quinazolinone ring .

  • Purification: Final purification via reversed-phase HPLC achieves >98% purity.

Yield and Scalability

Pharmacological Profile and Biological Activities

Enzyme Inhibition and Receptor Interactions

The compound exhibits dual inhibitory activity against EGFR (IC50: 1.2 μM) and PARP-1 (IC50: 0.9 μM), attributed to its ability to occupy the ATP-binding pocket and interact with catalytic residues via the fluorobenzylthio group . Molecular docking simulations reveal hydrogen bonding between the quinazolinone carbonyl and Lys745 of EGFR, while the triazole nitrogen coordinates with Zn²⁺ in PARP-1’s active site .

Antiparasitic Activity

In comparative studies with analogous quinazolinones, the compound demonstrated moderate activity against Toxoplasma gondii (IC50: 28.4 μM), though less potent than piperazine-containing derivatives like compound 11 (IC50: 6.33 μM) . This suggests the 3-methoxyphenyl group may hinder penetration into parasitic membranes .

Cell LineIC50 (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)4.28.9
HeLa (Cervical)5.17.3
A549 (Lung)6.85.4
HEK293 (Normal)37.5

The selectivity index (>5 for cancer cells) underscores its therapeutic window . Mechanistically, it induces G2/M arrest by upregulating p21 and downregulating cyclin B1 .

Comparative Analysis with Analogous Derivatives

Substituent-Effect Relationships

Structural modifications profoundly influence bioactivity:

Table 3: Impact of Substituents on Cytotoxicity (MCF-7 IC50)

CompoundR1 (Position 2)R2 (Position 9)IC50 (μM)
Target Compound2-Fluorobenzylthio3-Methoxyphenyl4.2
Analog A 4-Chlorobenzylthio3-Methoxyphenyl7.9
Analog B Benzylthio2-Methoxyphenyl12.4

The 2-fluorobenzylthio group enhances potency by 1.9-fold compared to chlorinated analogs, likely due to improved membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator